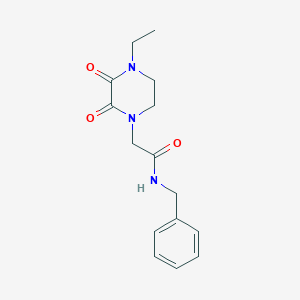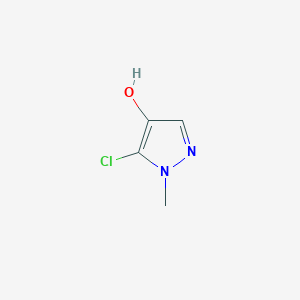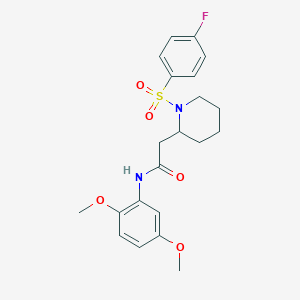
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as CEP-33779, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the NF-κB pathway, which is involved in regulating the immune response, inflammation, and cell survival.
Mechanism of Action
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key regulator of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it activates the transcription of target genes. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a reversible inhibitor of NF-κB and does not affect the DNA-binding activity of NF-κB.
Biochemical and Physiological Effects:
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a broad range of biochemical and physiological effects. It inhibits the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and RANTES. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide also inhibits the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL, and induces apoptosis in cancer cells. In addition, N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is also a reversible inhibitor, which allows for the study of the temporal effects of NF-κB inhibition. However, there are also limitations to the use of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide. It has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway, which may complicate the interpretation of results. In addition, the optimal concentration and duration of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to synergize with other inhibitors, such as PI3K inhibitors and HDAC inhibitors, in inducing apoptosis in cancer cells. Another area of interest is the use of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in preclinical studies of inflammatory diseases and cancer. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has shown promising results in animal models of rheumatoid arthritis, asthma, and cancer. Finally, the development of more potent and selective NF-κB inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves several steps, including the synthesis of the pyrrolidine ring, the coupling of the benzamide moiety, and the introduction of the prop-2-enoylamino group. The final product is obtained in high yield and purity using a combination of chromatographic and crystallization techniques.
Scientific Research Applications
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively used in scientific research to study the NF-κB pathway and its role in various physiological and pathological processes. It has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells. N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been used to investigate the role of NF-κB in inflammation, cancer, autoimmune diseases, and viral infections.
properties
IUPAC Name |
N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-15(21)18-13-7-5-12(6-8-13)16(22)19-14-9-10-20(11(2)3)17(14)23/h4-8,11,14H,1,9-10H2,2-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHEKZFILFHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acrylamido-N-(1-isopropyl-2-oxopyrrolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


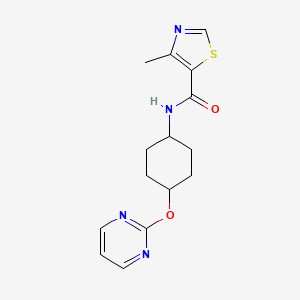
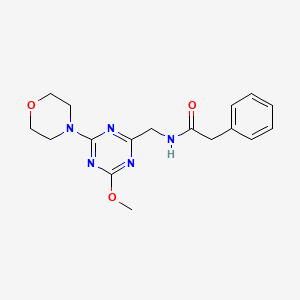

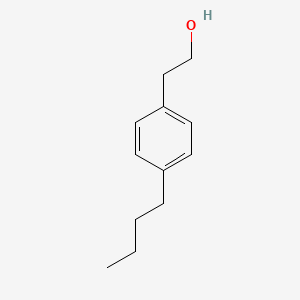
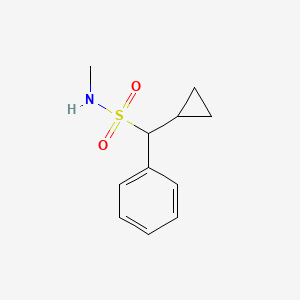
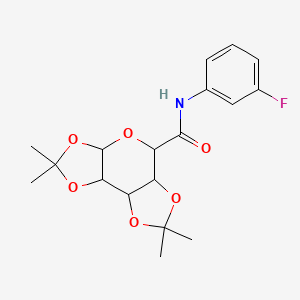
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
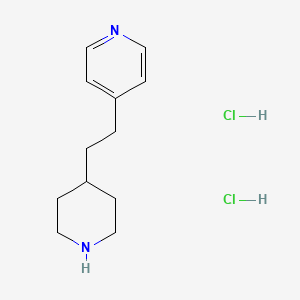
![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)
